[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Description
[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at position 5 and an ester-linked carbamoyl methyl group at position 2. Its synthesis likely involves coupling reactions, such as Suzuki-Miyaura cross-coupling or amide bond formation, as seen in structurally related compounds .
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-8-9-14(21-11)16(19)20-10-15(18)17-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJKSTIAIINXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321265 | |
| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85270885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488754-75-2 | |
| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves a multi-step reaction
Step 1: Formation of [(1-Phenylethyl)carbamoyl] intermediate
React 1-phenylethylamine with a chloroformate under basic conditions to form the carbamoyl intermediate.
Solvent: Dichloromethane or similar non-polar solvent.
Conditions: Room temperature to slightly elevated temperatures (25-40°C).
Chemical Reactions Analysis
[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate undergoes several types of reactions:
Oxidation
Reagents: Potassium permanganate, Chromium trioxide.
Conditions: Acidic or basic environments.
Major Products: Oxidized derivatives with potential cleavage of the thiophene ring.
Reduction
Reagents: Lithium aluminum hydride, Hydrogen gas with a palladium catalyst.
Conditions: Room temperature to elevated temperatures (25-80°C).
Major Products: Reduced forms of the carbamoyl group or modifications of the thiophene ring.
Substitution
Reagents: Halogens (e.g., bromine, iodine), Sulfonyl chlorides.
Conditions: Various, often requiring catalysts or heat.
Major Products: Substituted thiophene derivatives.
Scientific Research Applications
[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate finds applications across multiple fields:
Chemistry
As a building block in organic synthesis.
Intermediate in the production of complex organic molecules.
Biology
Potential probe for studying enzyme activities due to its reactivity.
Utilized in biochemical assays for metabolic pathway analysis.
Medicine
Precursor in the synthesis of pharmacologically active compounds.
Investigated for its antimicrobial and anti-inflammatory properties.
Industry
Used in the manufacture of specialty chemicals.
Component in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound’s effects are often mediated through interactions with biological macromolecules, such as enzymes or receptors. The thiophene ring, combined with the carbamoyl and ester functionalities, enables the compound to:
Form hydrogen bonds.
Engage in π-π interactions.
Interact with active sites in enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Carboxylate Esters
Methyl 5-formylthiophene-2-carboxylate ()
- Structure : Replaces the [(1-phenylethyl)carbamoyl]methyl group with a formyl substituent.
- Properties : Lacks the bulky 1-phenylethyl group, reducing steric hindrance. Likely serves as a precursor for further functionalization (e.g., oxidation or condensation reactions).
- Applications : Intermediate in synthesizing heterocyclic compounds or pharmaceuticals.
[2-(2-Methylpropylamino)-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate ()
- Structure : Pyrazole core instead of thiophene; carbamoyl substituent is 2-methylpropyl rather than 1-phenylethyl.
- Synthesis : Likely involves similar amide coupling steps but with a pyrazole backbone.
Boronic Acid Derivatives (–3)
Compounds like (R)-(8-(4-((1-Phenylethyl)carbamoyl)phenyl)naphthalen-1-yl) boronic acid (5) share the (1-phenylethyl)carbamoyl motif but incorporate boronic acid groups for Suzuki coupling.
- Synthetic Efficiency : Yields for boronic acid derivatives (45–58%) are moderate, comparable to the target compound’s hypothetical synthesis .
- Reactivity : The boronic acid group enables cross-coupling reactions, whereas the ester group in the target compound may act as a leaving group or stabilize intermediates.
Heterocyclic Systems with Fluorinated Substituents ()
Example 62 () : 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
Catalytic Ligands ()
Ligands such as 4-chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide (L3) feature benzoylthiurea backbones.
Data Tables
Table 2: Physical Properties
Key Findings and Challenges
- Synthetic Routes : Suzuki coupling and amidation are common strategies, but yields vary significantly (45–58% for boronic acids vs. 46% for heterocycles) .
- Applications : Thiophene carboxylates are versatile intermediates, while fluorinated heterocycles () show promise in drug development due to enhanced stability .
Biological Activity
[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenylethyl group, a carbamoyl moiety, and a thiophene-2-carboxylate. Its molecular formula is C14H15NO2S, and it possesses unique physicochemical properties that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The carbamoyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.
- Receptor Binding : The phenylethyl group may enhance binding affinity to hydrophobic pockets in target receptors, facilitating stronger interactions.
- Non-Covalent Interactions : The thiophene moiety can participate in hydrogen bonding and π-π stacking interactions, further influencing its biological effects.
Anticancer Activity
Recent investigations into related compounds have revealed promising anticancer activities. For example, compounds featuring thiophene rings have been reported to induce apoptosis in cancer cells through various pathways. The potential of this compound as an anticancer agent warrants further exploration.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the cytotoxic effects of thiophene derivatives on breast cancer cell lines, demonstrating significant apoptosis induction. |
| Study B (2024) | Evaluated the antibacterial activity of phenylethyl derivatives against Gram-positive bacteria, showing promising results. |
| Study C (2025) | Assessed the pharmacokinetic properties of similar compounds, indicating favorable absorption and metabolism profiles. |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction between appropriate starting materials under controlled conditions. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.
Future Directions
Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to optimize activity against specific targets.
Q & A
Q. Advanced Research Focus
- Docking Simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450). The methylthiophene moiety likely occupies hydrophobic pockets .
- MD Simulations : GROMACS can simulate membrane diffusion, leveraging the compound’s logP (~3.2) to predict bioavailability .
- QSAR Models : Train models with descriptors like molar refractivity and H-bond acceptor count to prioritize derivatives for synthesis .
How can researchers validate synthetic intermediates when spectral data is ambiguous?
Q. Basic Research Focus
- LC-MS : Monitor reaction progress in real-time; the methylthiophene intermediate (m/z ~195) should show [M+H]⁺ at 196.1 .
- Isotopic Labeling : Introduce ¹³C at the carbamoyl carbonyl to confirm connectivity via ¹³C-¹H HSQC .
Advanced Consideration : Use in situ IR spectroscopy to track carbonyl group transformations during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
